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Compound of Interest

Compound Name: 2-(Vinyloxy)ethanol

Cat. No.: B1195950

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Vinyloxy)ethanol

This guide provides a comprehensive overview of the spectroscopic data and experimental
protocols for the characterization of 2-(vinyloxy)ethanol, a molecule of interest for
researchers, scientists, and professionals in drug development and polymer science. The
document details Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data,
presents methodologies for these key analytical techniques, and includes a visual workflow for
the characterization process.

Spectroscopic Data

The structural elucidation of 2-(vinyloxy)ethanol is reliably achieved through a combination of
NMR and IR spectroscopy. These techniques provide detailed information about the molecule's
functional groups and the chemical environment of its atoms.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of 2-
(vinyloxy)ethanol. Both *H and *3C NMR spectra offer distinct signals that correspond to the
unique nuclei within the molecule.

IH NMR Data

The proton NMR spectrum of 2-(vinyloxy)ethanol exhibits characteristic signals for its vinyl
and ethoxy groups.[1] The vinyl protons typically appear as a complex multiplet pattern.[2] The
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hydroxyl proton signal is often broad and its chemical shift can be variable.[1][2]

Table 1: *H NMR Spectroscopic Data for 2-(Vinyloxy)ethanol

) Chemical Shift (d) o Coupling Constants
Proton Assignment Multiplicity
ppm (J) Hz
J_trans_ = 14.3,
=CH-O ~6.5[1] dd _
J cis_=6.8[3]
J_trans_ =14.3,
=CHz2 (trans) 4.0 - 6.5[2] dd

J gem_=1.7[3]

J _cis_=6.8,J_gem_

=CH:z (cis) 4.0 - 6.5[2] dd - 11[3]
-O-CHa- 3.6 —4.2[1] m

-CH2-OH 3.6 —4.2[1] m

-OH Variable brs

Note: Coupling constants are based on the similar structure 2-(2-(vinyloxy)ethoxy)ethanol and
serve as a reference.[3]

13C NMR Data

The 3C NMR spectrum provides complementary information on the carbon skeleton of the
molecule.[1]

Table 2: 13C NMR Spectroscopic Data for 2-(Vinyloxy)ethanol

Carbon Assignment Chemical Shift (0) ppm
=CH-O ~151.6[3][4]

=CHz ~86.6[3][4]

-O-CHa- ~70.5 - 67.2[3][4]
-CH2-OH ~61.6[3][4]
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Note: Chemical shifts are based on the similar structure 2-(2-(vinyloxy)ethoxy)ethanol and
serve as a reference.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 2-(vinyloxy)ethanol. The
spectrum is characterized by a prominent broad absorption band for the hydroxyl group and
distinct bands for the vinyl ether functionality.[2]

Table 3: IR Spectroscopic Data for 2-(Vinyloxy)ethanol

Vibrational Mode Frequency (cm~1) Intensity

O-H stretch (hydrogen-

bonded) 3500 - 3200[2][5] Strong, Broad
C-H stretch (vinyl) ~3100 Medium

C-H stretch (aliphatic) ~2900 Strong

C=C stretch ~1620 Medium

C-O stretch 1260 - 1050[5] Strong

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 2-
(vinyloxy)ethanol.

NMR Spectroscopy Protocol

» Sample Preparation: Dissolve approximately 10-20 mg of 2-(vinyloxy)ethanol in about 0.6
mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in an NMR tube.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference
standard (& = 0.00 ppm).

e Instrumentation: The spectra are typically recorded on a 300 MHz or higher field NMR
spectrometer.[4]
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e H NMR Acquisition:
o Flip Angle: 30° or 90°[4]
o Acquisition Time: ~4.5 s[4]
o Pulse Delay: 2 s[4]
o Number of Scans: 128[4]
e 13C NMR Acquisition:
o Flip Angle: 30° or 90°[4]
o Acquisition Time: ~0.7 s[4]
o Pulse Delay: 2 s[4]
o Number of Scans: 512 or more to achieve adequate signal-to-noise.[4]

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phasing, and baseline correction. Calibrate the chemical shifts using the TMS
signal.

IR Spectroscopy Protocol

o Sample Preparation: The spectrum can be obtained from a neat liquid sample or a solution.
For a solution, dissolve the compound in a suitable solvent like carbon tetrachloride (CCla) or
carbon disulfide (CSz2).[6] The sample can be placed between two salt plates (e.g., NaCl or
KBr) to form a thin liquid film.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.
e Acquisition:
o Record a background spectrum of the empty sample compartment or the solvent.

o Place the prepared sample in the spectrometer's sample holder.
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o Record the sample spectrum over the range of approximately 4000 to 600 cm~1.

o Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the
background spectrum to remove contributions from atmospheric water and carbon dioxide.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
2-(vinyloxy)ethanol.

Caption: Workflow for spectroscopic characterization of 2-(vinyloxy)ethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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